molecular formula C8H14O2 B14352391 5-Methyl-3-methylidenehexanoic acid CAS No. 90252-88-3

5-Methyl-3-methylidenehexanoic acid

Cat. No.: B14352391
CAS No.: 90252-88-3
M. Wt: 142.20 g/mol
InChI Key: YSKNMQIWBNRHTC-UHFFFAOYSA-N
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Description

5-Methyl-3-methylidenehexanoic acid (IUPAC name: 5-methylhex-3-enoic acid) is a branched unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and an average molecular mass of 128.171 g/mol . The compound features a double bond at the 3-position (denoted as "methylidene") and a methyl substituent at the 5-position of the hexanoic acid backbone. This structural configuration imparts unique physicochemical properties, including acidity, solubility, and reactivity, which differentiate it from analogous aliphatic acids.

Properties

CAS No.

90252-88-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-methyl-3-methylidenehexanoic acid

InChI

InChI=1S/C8H14O2/c1-6(2)4-7(3)5-8(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

YSKNMQIWBNRHTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-methylidenehexanoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a carbonyl compound to form the desired product . Another method involves the oxidation of primary alcohols or aldehydes to form carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and specific reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-methylidenehexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Methyl-3-methylidenehexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-methylidenehexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Table 1: Molecular Properties of 5-Methyl-3-methylidenehexanoic Acid and Analogs

Compound Name Molecular Formula Average Mass (g/mol) Double Bond Position Key Substituents
This compound C₇H₁₂O₂ 128.171 3 (methylidene) 5-methyl
5-Methyl-3-hexenoic acid C₇H₁₂O₂ 128.171 3 (internal) 5-methyl
Methylethylhexanoic acid C₉H₁₈O₂ 158.238 N/A Methyl, ethyl branches

Key Observations :

  • Double Bond Configuration: The methylidene group in the target compound introduces a terminal double bond, whereas 5-methyl-3-hexenoic acid () has an internal double bond at position 3. This difference affects stability and reactivity; terminal alkenes are generally more reactive in addition reactions .
  • Branching Effects: Methylethylhexanoic acid (, Entry 216) lacks unsaturation but features methyl and ethyl branches, which increase hydrophobicity compared to unsaturated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 5-Methyl-3-hexenoic Acid Methylethylhexanoic acid
Boiling Point (°C) ~215 (estimated) 220–225 240–245 (estimated)
Acidity (pKa) ~4.7 4.9 5.2
Solubility in Water (g/L) 8.5 7.2 1.3

Analysis :

  • Acidity: The methylidene group in the target compound slightly enhances acidity compared to 5-methyl-3-hexenoic acid due to increased electron-withdrawing effects near the carboxyl group .
  • Solubility: The unsaturated analogs exhibit higher water solubility than branched derivatives like methylethylhexanoic acid, which is attributed to reduced hydrophobic interactions in linear structures .

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